Ibu3al(tmp)li
Description
Historical Development of Organoaluminum Bases in Synthetic Chemistry
The journey of organoaluminum compounds began in 1859 with the synthesis of the first such compound. wikipedia.org However, their synthetic potential remained largely untapped until the groundbreaking work of Karl Ziegler in the 1950s, which earned him the Nobel Prize in Chemistry. wikipedia.org Ziegler's research primarily focused on the application of organoaluminum compounds in olefin polymerization. chemeurope.com
Initially, the utility of organoaluminum compounds was predominantly seen through the lens of their Lewis acidic character, readily forming adducts with bases like pyridine (B92270) and amines. chemeurope.com Their application as Brønsted bases, capable of deprotonating acidic C-H bonds, was a later development. This evolution in their use was driven by the need for strong, yet selective, bases in organic synthesis. The inherent reactivity of the carbon-aluminum bond, which is highly polarized, renders the carbon atom basic. alfa-chemistry.com This fundamental property laid the groundwork for the design of more sophisticated organoaluminum-based reagents with tailored basicity and selectivity. The development of bulky and stabilizing ligands played a crucial role in overcoming challenges such as the pyrophoric nature and kinetic instability of simpler organoaluminum compounds. goettingen-research-online.de
Significance of Heterobimetallic Alkali Metal-Aluminum Complexes
A significant leap in the utility of organoaluminum chemistry came with the introduction of heterobimetallic complexes, particularly those involving alkali metals. These "ate" complexes, as they are often called, exhibit a synergistic chemistry that cannot be replicated by their individual homometallic components. acs.org The combination of a Lewis acidic aluminum center with a highly electropositive alkali metal, such as lithium, results in a reagent with enhanced reactivity and unique selectivity.
Genesis and Conceptual Design of Ibu3al(tmp)li
This compound, with the IUPAC name lithium;tris(2-methylpropyl)-(2,2,6,6-tetramethylpiperidin-1-yl)alumanuide, is a prime example of a rationally designed heterobimetallic reagent. Its genesis lies in the pursuit of a strong, non-nucleophilic base for the selective deprotonation of functionalized aromatic compounds, a process known as directed ortho-metalation. The compound is prepared by the straightforward reaction of triisobutylaluminum (B85569) (iBu₃Al) with lithium 2,2,6,6-tetramethylpiperidide (LiTMP). nih.gov
The conceptual design of this compound incorporates several key features to achieve its desired reactivity:
Triisobutyl Groups (iBu): The bulky isobutyl groups attached to the aluminum center serve a dual purpose. They enhance the solubility of the complex in common organic solvents and, more importantly, they sterically hinder the aluminum center, reducing its Lewis acidity and preventing unwanted side reactions.
2,2,6,6-Tetramethylpiperidide (TMP) Ligand: The TMP moiety is a well-established sterically hindered, non-nucleophilic base. wikipedia.org Its incorporation into the aluminate complex is crucial for preventing nucleophilic addition to sensitive functional groups on the substrate. The nitrogen atom of the TMP ligand bridges the lithium and aluminum centers, creating a stable and reactive complex.
Lithium Cation: The presence of the lithium cation is integral to the high reactivity of the reagent. It enhances the basicity of the TMP ligand and facilitates the deprotonation process through a cooperative mechanism.
This thoughtful combination of components results in a reagent that is highly effective for the regio- and chemoselective deprotonative directed ortho-alumination of a wide range of functionalized aromatic and heteroaromatic compounds. nih.gov
Detailed Research Findings
The utility of this compound as a directed ortho-aluminating agent has been demonstrated in numerous studies. The reagent shows excellent functional group tolerance, allowing for the direct functionalization of arenes bearing sensitive electrophilic groups such as cyano and amide moieties. nih.gov The resulting aromatic aluminum intermediates can be trapped with various electrophiles, providing a versatile route to polysubstituted aromatic compounds.
For instance, the deprotonative alumination of anisole (B1667542) proceeds with high efficiency. One study reported that the ortho-metalation of anisole using an in-situ generated TMP-aluminate base, followed by trapping with an electrophile, resulted in a 99% yield of the desired product. researchgate.net This high yield underscores the effectiveness of the heterobimetallic reagent.
To illustrate the scope of this methodology, the following interactive data table summarizes the results of the directed ortho-alumination of various functionalized arenes using this compound, followed by iodolysis.
| Substrate | Directing Group | Product | Yield (%) |
| Anisole | -OMe | 2-Iodoanisole | 99 researchgate.net |
| N,N-Diisopropylbenzamide | -CON(i-Pr)₂ | 2-Iodo-N,N-diisopropylbenzamide | >95 nih.gov |
| Benzonitrile | -CN | 2-Iodobenzonitrile | >95 nih.gov |
| 2-Fluorobenzonitrile | -CN, -F | 2-Iodo-6-fluorobenzonitrile | 85 nih.gov |
| 4-Chlorobenzonitrile | -CN, -Cl | 2-Iodo-4-chlorobenzonitrile | 90 nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C21H45AlLiN |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
lithium;tris(2-methylpropyl)-(2,2,6,6-tetramethylpiperidin-1-yl)alumanuide |
InChI |
InChI=1S/C9H18N.3C4H9.Al.Li/c1-8(2)6-5-7-9(3,4)10-8;3*1-4(2)3;;/h5-7H2,1-4H3;3*4H,1H2,2-3H3;;/q-1;;;;;+1 |
InChI Key |
BQLCOQIMNSUGPR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)C[Al-](CC(C)C)(CC(C)C)N1C(CCCC1(C)C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Ibu3al Tmp Li
Preparation Routes to Ibu3al(tmp)li from Homometallic Precursors
The primary and most direct method for the preparation of triisobutyl(tetramethylpiperidino)aluminate, this compound, involves the reaction of two homometallic precursor compounds. Specifically, the synthesis is achieved through the admixture of triisobutylaluminum (B85569) (iBu3Al) and lithium tetramethylpiperidide (LTMP). nih.gov This reaction is typically conducted in a coordinating solvent such as tetrahydrofuran (B95107) (THF). nih.gov The resulting product, often represented as "LiTMP·Al(iBu)3", is a lithium aluminate "ate" complex. rsc.orgresearchgate.net
The formation of this complex can be understood as the addition of the nucleophilic lithium amide (LTMP) to the Lewis acidic trialkylaluminum (iBu3Al). Lithium tetramethylpiperidide itself is synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine (B32323) with an organolithium reagent like n-butyllithium. wikipedia.org The resulting this compound reagent has proven effective for the deprotonative directed ortho-alumination of functionalized aromatic compounds. nih.gov
Table 1: Precursors for the Synthesis of this compound
| Precursor | Chemical Formula | Role in Synthesis |
| Triisobutylaluminum | iBu3Al | Lewis acidic aluminum source |
| Lithium tetramethylpiperidide | LiTMP | Nucleophilic amido ligand source |
Synthesis of Related TMP-Aluminate and Alkylamido Aluminates
The synthetic principles applied to this compound extend to a range of related TMP-aluminates and other alkylamido aluminates. For instance, a closely related species, "LiTMP·Al(TMP)(iBu)2", has also been investigated. rsc.orgresearchgate.net The study of such compounds provides insight into the structural and reactive nuances within this class of reagents.
Beyond TMP-based systems, the synthesis of other alkylamido aluminates offers a broader context. A notable example is the synthesis of (silyl)(hydrido) aluminates. These compounds can be prepared via the oxidative addition of phenylsilane (B129415) to alkali metal aluminyls. acs.org This method has been successfully applied to generate a series of aluminates with varying alkali metal cations (Li, Na, K, Rb, Cs), highlighting the versatility of synthetic approaches in this area. acs.org
Another relevant class of related compounds is the tris(2-pyridyl)aluminates. The synthesis of these complexes, such as [EtAl(6-Me-2-py)3Li·THF], demonstrates the incorporation of different nitrogen-based ligands to create structurally diverse aluminate complexes. cam.ac.ukcam.ac.uk These examples underscore the modularity of aluminate synthesis, where the choice of alkyl or amido ligands can be tailored to achieve specific structural and reactive properties.
Table 2: Examples of Related TMP-Aluminates and Alkylamido Aluminates
| Compound Class | Example Compound | Synthetic Precursors |
| TMP-Aluminates | "LiTMP·Al(TMP)(iBu)2" | LiTMP, iBu2Al(TMP) |
| (Silyl)(hydrido) Aluminates | AM[Al(NONDipp)(H)(SiH2Ph)] | Phenylsilane, Alkali metal aluminyls |
| Tris(pyridyl)aluminates | [EtAl(6-Me-2-py)3Li·THF] | Ethylaluminum species, Substituted 2-pyridyllithium |
Influence of Ligand Steric Profile and Metal Identity on Reagent Generation
The steric and electronic properties of the ligands, as well as the identity of the counter-ion, play a crucial role in the formation and reactivity of aluminate reagents. The steric bulk of the 2,2,6,6-tetramethylpiperidide (TMP) ligand is a defining feature of this compound. This steric hindrance is known to influence the regioselectivity of metalation reactions, favoring less sterically accessible sites. nih.gov
In the broader context of aluminate chemistry, the influence of ligand sterics is well-documented. For example, in tris(pyridyl)aluminate systems, introducing substituents in the 6-position of the 2-pyridyl rings has a significant impact on their coordination characteristics. cam.ac.uk This steric crowding can lead to the formation of monomeric complexes where dimeric structures might otherwise be expected. cam.ac.ukcam.ac.uk Such steric effects can be strategically exploited in the synthesis of novel aluminum complexes. cam.ac.ukcam.ac.uk
The identity of the alkali metal cation (e.g., Li, Na, K) also influences the structure and reactivity of the resulting aluminate. In the synthesis of (silyl)(hydrido) aluminates, a full series of compounds with alkali metals from lithium to cesium has been prepared. acs.org The choice of the alkali metal can affect the aggregation state of the complex in solution and the proximity of the cation to the aluminate anion, which in turn can modulate the reactivity of the reagent. acs.org For instance, larger alkali metal cations have shown an increased tendency for interactions with arene systems in certain (silyl)(hydrido) aluminates. acs.org
Table 3: Factors Influencing Aluminate Reagent Generation
| Factor | Observation | Example System |
| Ligand Sterics | Introduction of bulky substituents on pyridyl ligands leads to monomeric instead of dimeric structures. cam.ac.ukcam.ac.uk | Tris(pyridyl)aluminates |
| Ligand Sterics | The hindered TMP ligand can direct metalation to less sterically crowded positions. nih.gov | LiTMP-mediated reactions |
| Metal Identity | A series of aluminates with Li, Na, K, Rb, and Cs has been synthesized, showing structural variations. acs.org | (Silyl)(hydrido) Aluminates |
Advanced Structural Characterization and Bonding Analysis of Ibu3al Tmp Li
Spectroscopic Probing of Molecular Structure (NMR, FT-IR)
Spectroscopic techniques are fundamental in elucidating the solution-state structure and dynamics of organometallic complexes like Ibu3al(tmp)li. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, in particular, offer valuable insights into the connectivity and electronic environment of the constituent atoms.
In deuterated tetrahydrofuran (B95107) ([D8]THF), the ⁷Li NMR spectrum of related lithium aluminate complexes shows a characteristic resonance for the [Li(THF)₄]⁺ cation, indicating the presence of solvent-separated ion pairs. rsc.org For in-situ preparations of [LiTMP + Al(iBu)₃], additional lithium species are often observed, suggesting a complex equilibrium in solution. rsc.org The ²⁷Al NMR spectrum of related aluminates, such as [{Li(THF)₄}⁺{Al(TMP)(iBu)₃}⁻], exhibits a resonance around 139.81 ppm. rsc.org The presence of other species, like [{Li(THF)₄}⁺{Al(iBu)₄}⁻] at 152.65 ppm, points towards dismutation reactions occurring in solution. rsc.orgrsc.org ¹H NMR spectroscopy can be used to identify the proton environments within the isobutyl and TMP ligands, although the proximity to the quadrupolar aluminum nucleus can lead to broad signals for the CH₂-Al protons. rsc.org
| Nucleus | Compound/Mixture | Solvent | Chemical Shift (ppm) |
| ⁷Li | [{Li(THF)₄}⁺{Al(TMP)(iBu)₃}⁻] 1·(THF)₄ | [D8]THF | Varies with concentration |
| ²⁷Al | [{Li(THF)₄}⁺{Al(TMP)(iBu)₃}⁻] 1·(THF)₄ | [D8]THF | 139.81 |
| ²⁷Al | [{Li(THF)₄}⁺{Al(iBu)₄}⁻] (3) | [D8]THF | 152.65 |
FT-IR spectroscopy provides information on the vibrational modes of the molecule, which are sensitive to bond strengths and molecular symmetry. While a specific FT-IR spectrum for this compound is not extensively reported in the literature, characteristic vibrational bands for the TMP and isobutyl ligands would be expected. For instance, C-H stretching vibrations of the alkyl groups typically appear in the 2850-3000 cm⁻¹ region. The Li-N and Al-N stretching frequencies, which would provide direct information about the core of the complex, are expected at lower wavenumbers. For comparison, Li-O bond vibrations in some lithium-containing compounds have been observed around 428 cm⁻¹. researchgate.net
Crystallographic Insights into the Bimetallic Architecture and Aggregation State
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds. While a crystal structure for this compound itself has been challenging to isolate due to its solution behavior, the structures of closely related TMP-aluminate complexes offer significant insights into the potential bimetallic architecture. researchgate.net
For example, the crystal structure of a related contacted ion pair, [2‐{(iBu)₂Al(μ‐TMP)Li⋅THF}‐3‐fluoroanisyl], reveals a distorted tetrahedral geometry around the aluminum atom, which is bonded to the aryl carbon, two isobutyl groups, and the bridging TMP ligand. nih.gov The lithium cation is coordinated by a THF molecule, the oxygen atom of the anisole (B1667542) substituent, and the nitrogen atom of the bridging TMP ligand. nih.gov This structure highlights the tendency of these systems to form intricate bridged complexes.
In other cases, solvent-separated ion pairs are formed, such as [4‐{(iBu)₂(TMP)Al}‐3,5‐difluoroanisyl][Li(THF)₄]. nih.gov In these structures, the aluminate anion and the tetra-solvated lithium cation exist as distinct entities with no direct bridging between the lithium and aluminum centers. nih.gov The aggregation state of lithium amides like LiTMP is also a crucial factor, as they are known to exist as cyclic trimers or tetramers in the solid state, which can influence the formation of the final aluminate complex. nih.govscispace.com The specific aggregation state of this compound in the solid state remains an area for further investigation.
| Feature | [2‐{(iBu)₂Al(μ‐TMP)Li⋅THF}‐3‐fluoroanisyl] nih.gov | [4‐{(iBu)₂(TMP)Al}‐3,5‐difluoroanisyl][Li(THF)₄] nih.gov |
| Ion Pair Type | Contacted Ion Pair | Solvent-Separated Ion Pair |
| Aluminum Coordination | Distorted Tetrahedral | Tetrahedral |
| Lithium Coordination | Coordinated to THF, substrate, and bridging TMP | Coordinated to four THF molecules |
| Al-C Bond Length (Å) | 2.0872(17) | Not specified in abstract |
Theoretical Descriptors of Bonding and Electronic Structure (DFT, AIM)
Density Functional Theory (DFT) has become an invaluable tool for complementing experimental studies of complex organometallic species. researchgate.net DFT calculations can provide insights into molecular geometries, reaction mechanisms, and electronic properties. For related TMP-aluminate systems, DFT computations have been used to investigate transition state structures in metallation reactions, revealing interactions such as MeO–Li contacts and near-tetrahedral lithium coordination spheres. nih.gov
The Quantum Theory of Atoms in Molecules (AIM) is a theoretical framework that analyzes the topology of the electron density to define chemical bonds and atomic properties. wikipedia.org An AIM analysis of this compound could characterize the nature of the Al-N, Al-C, Li-N, and potential Li-C interactions. The electron density at the bond critical points between these atoms would quantify the degree of covalent versus ionic character in these bonds. Such an analysis could also identify weaker interactions, such as agostic interactions between the lithium cation and C-H bonds of the isobutyl groups, which might influence the complex's reactivity. While specific DFT and AIM studies on this compound are not prominent in the literature, the application of these methods to similar systems underscores their potential to unravel the subtle details of bonding in this complex aluminate.
Impact of Solvation and Counterion Interactions on Solution Behavior
The behavior of this compound in solution is profoundly influenced by the nature of the solvent and the interactions between the aluminate anion and the lithium counterion. In coordinating solvents like THF, the formation of solvent-separated ion pairs is often favored, where the lithium cation is strongly solvated by THF molecules. rsc.org This solvation can significantly impact the reactivity of the aluminate, as the "naked" anion may exhibit different reactivity compared to a contacted ion pair.
A critical aspect of the solution chemistry of this compound is its propensity to undergo dismutation. In THF solution, it has been observed to dismutate, leading to the precipitation of the tetraalkylaluminate [{Li·(THF)₄}⁺{Al(iBu)₄}⁻]. rsc.org This equilibrium suggests that the initially formed TMP-aluminate is not the sole reactive species present. Instead, the metallation process may involve LiTMP-mediated lithiation, followed by in-situ trapping of the resulting organolithium species by an alkylaluminum complex. researchgate.net This dynamic behavior, driven by solvation and ion-pairing equilibria, underscores the complexity of using this compound in synthesis and highlights the importance of carefully considering the reaction conditions to control the desired reactivity. The interplay between contacted ion pairs, solvent-separated ion pairs, and the various species present in the dismutation equilibrium is a key factor in determining the outcome of reactions employing this versatile reagent.
Mechanistic Elucidation of Ibu3al Tmp Li Mediated Reactions
Deprotonation Pathways: TMP Anion vs. Alkyl Ligand Basicity
The deprotonation capabilities of iBu3Al(TMP)Li are attributed to the interplay between its tetramethylpiperidide (TMP) ligand and its isobutyl (iBu) ligands. Spectroscopic and theoretical studies suggest that the deprotonation event is primarily mediated by the highly basic TMP ligand, rather than the isobutyl groups researchgate.net. The TMP anion, a sterically hindered and non-nucleophilic amide, acts as the primary proton abstractor. This selectivity is crucial, as it minimizes undesired side reactions that might arise from the more nucleophilic isobutyl ligands. The complex can be viewed as functioning as a dual base, leveraging both the steric bulk of the TMP group for directed deprotonation and the Lewis acidic nature of the aluminum center to stabilize intermediates researchgate.netresearchgate.netacs.org.
Adduct Formation and Transition State Analysis in Directed Metalation Reactions
Reactions involving this compound typically initiate with the formation of an initial adduct between the base and the aromatic substrate researchgate.netrsc.org. In this stage, the Lewis acidic aluminum center, often coordinated by the lithium cation, interacts with the Lewis basic directing group on the aromatic ring. This interaction pre-organizes the substrate, facilitating the subsequent deprotonation step. Theoretical studies and X-ray crystallographic analyses have provided insights into the structures of these intermediates and the transition states involved. For instance, transition states often involve the coordinated lithium cation and the deprotonating TMP ligand, with the aluminum center playing a role in stabilizing the developing negative charge on the aromatic ring researchgate.netrsc.orglbl.gov. These pre-associative steps are critical for achieving high regioselectivity.
Regioselectivity and Chemoselectivity Determinants in this compound Transformations
The remarkable regioselectivity and chemoselectivity observed in this compound-mediated reactions are primarily governed by the directing metalation group (DMG) present on the substrate and the inherent steric and electronic properties of the base itself researchgate.netrsc.orgwikipedia.orgbaranlab.orgorganic-chemistry.orguni-muenchen.dequeensu.caharvard.edu. The DMG, typically a Lewis basic moiety such as an amide or ether, directs the metalation to the adjacent ortho position by coordinating with the lithium cation. The bulky nature of the TMP ligand further enhances this selectivity by sterically shielding other potential sites of deprotonation. This directed approach allows for the precise functionalization of specific positions on aromatic and heteroaromatic systems, even in the presence of other reactive functional groups, thus demonstrating high chemoselectivity researchgate.netuni-muenchen.dequeensu.caresearchgate.net.
Kinetic and Thermodynamic Considerations in Aluminate Reactivity
The reactivity of this compound is influenced by both kinetic and thermodynamic factors. The complex exists in solution as part of a dynamic equilibrium involving multiple species, including lithium tetramethylpiperidide (LTMP), triisobutylaluminum (B85569) (iBu3Al), and various aggregated forms researchgate.net. The stability of the resulting organoaluminum intermediates, often referred to as 'ate' complexes, is crucial for their subsequent trapping with electrophiles. While specific kinetic data for individual transformations of this compound are often embedded within broader mechanistic studies, general principles of aluminate chemistry suggest that factors such as temperature, solvent, and the nature of the substrate's directing group can significantly impact reaction rates and product distributions lbl.govmdpi.com. The thermodynamic feasibility of C-H bond activation and the kinetic barriers associated with deprotonation and electrophilic trapping are key determinants of reaction success.
Applications of Ibu3al Tmp Li in Advanced Organic Synthesis
Generation of Highly Reactive Intermediates (e.g., Cycloalkynes)
The compound iBu3Al(TMP)Li , an aluminum ate base, serves as a potent reagent in advanced organic synthesis for the generation of highly reactive intermediates. Its efficacy lies in its strong basicity and ability to facilitate deprotonation and subsequent metalation, thereby creating versatile organometallic species. While the prompt highlights cycloalkynes as an example of reactive intermediates, the documented applications of this compound primarily focus on the generation of functionalized organoaluminum compounds through deprotonative C-H alumination and directed metalation processes. These organoaluminum intermediates are crucial for a variety of subsequent transformations.
Mechanism of Intermediate Generation
This compound functions as a powerful Brønsted base, capable of abstracting protons from relatively inert C-H bonds. This deprotonation is often regioselective, particularly in directed metalation (DoM) strategies or in the deprotonation of allylic positions researchgate.netresearchgate.net. The process typically involves the initial deprotonation of a substrate by the lithium amide component (LiTMP), followed by the trapping of the resulting carbanion by the triisobutylaluminum (B85569) moiety. This "Trans-Metal-Trapping" (TMT) approach converts labile lithium-carbon bonds into more stable aluminum-carbon bonds, effectively generating functionalized organoaluminum intermediates scispace.comthieme-connect.de. These intermediates are key reactive species that can be further elaborated through various synthetic pathways.
Research Findings and Applications
Research has demonstrated the utility of this compound in several key synthetic transformations:
Carboxylation Reactions: The deprotonative C-H alumination of allyl aryl ethers using this compound generates aryloxy allylaluminum species. These intermediates can then undergo copper-catalyzed carboxylation with carbon dioxide (CO2) to efficiently synthesize 2-aryloxy butenoates researchgate.netresearchgate.net. This methodology tolerates a wide range of functional groups, including halogens (F, Cl, Br, I), CF3, amino, methylthio, and silyloxy groups, as well as heteroaromatic moieties researchgate.net.
Metalation of Arenes and Heteroarenes: this compound has been employed for the metalation of base-sensitive arenes queensu.ca. Studies comparing its performance with other aluminum ate bases, such as Et3Al(TMP)Li, have shown this compound to be superior in certain cases, yielding cycloadducts in higher yields researchgate.net. For instance, in one comparative study, this compound provided a cycloadduct in 48% yield, outperforming Et3Al(TMP)Li researchgate.net.
Synthesis of Halogenated Aromatics: The reagent has also been utilized in the synthesis of multi-heterohalogenated anisoles. In a trans-metal-trapping protocol involving LiTMP and an aluminum trap, the generation of an organoaluminum intermediate from a halo-anisole, followed by reaction with sulfuryl chloride, yielded a trisubstituted halogenated anisole (B1667542) in 90% yield scispace.com.
General Deprotonation and Alumination: In studies involving the deprotonation of specific substrates, this compound has achieved high yields. For example, in one reported instance, it facilitated a reaction yielding a product (denoted as "OH. X") with a 92% yield using 50 μmol of the reagent nagoya-u.ac.jp.
The ability of this compound to generate these organoaluminum intermediates makes it a valuable tool for introducing complex functionality and building intricate molecular architectures in organic synthesis.
Data Table: Selected Reactions Involving this compound
| Reaction Type/Substrate Class | Intermediate Generated | Subsequent Transformation | Yield (%) | Reference |
| Deprotonative C-H alumination of allyl aryl ethers | Aryloxy allylaluminum species | NHC-Cu catalyzed carboxylation with CO2 | Varies | researchgate.netresearchgate.net |
| Metalation of a specific substrate (entry 4) | Organoaluminum species | Not explicitly detailed, product denoted "OH. X" | 92 | nagoya-u.ac.jp |
| Comparison with Et3Al(TMP)Li for cycloadduct formation | Organoaluminum species | Cycloaddition | 48 | researchgate.net |
| Trans-Metal-Trapping of halo-anisole followed by chlorination | Multi-heterohalogenated anisole precursor | Reaction with sulfuryl chloride | 90 | scispace.com |
Comparative Analysis of Ibu3al Tmp Li with Other Mixed Metal Bases
Distinctions from Lithium TMP and Related Organolithium Reagents
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a powerful, sterically hindered, non-nucleophilic base widely used in organic synthesis for deprotonation reactions, particularly ortholithiations. nih.govwikipedia.org However, its utility can be hampered by its tendency to aggregate in solution, with its reactivity and mechanism being highly solvent-dependent. wikipedia.orgwpmucdn.com The pKa of its conjugate acid, 2,2,6,6-tetramethylpiperidine (B32323), is approximately 37.3 in THF, indicating its strong basicity. wpmucdn.com
The combination of LiTMP with triisobutylaluminum (B85569) (iBu₃Al) to form iBu₃Al(TMP)Li creates a reagent with distinct advantages. While LiTMP is the primary deprotonating agent, the reaction is driven forward by the in situ trapping of the resulting lithiated intermediate by the organoaluminum species. rsc.orgresearchgate.net This "lithiation–alkylaluminium-trapping" mechanism can lead to significantly higher yields and selectivities compared to using LiTMP alone. researchgate.net For instance, the ortho-metallation of anisole (B1667542) is far more efficient with the mixed-metal base than with LiTMP by itself. researchgate.net
Furthermore, the aluminate complex modifies the reactivity profile. Studies on the in situ formation of "LiTMP·Al(iBu)₃" in THF solution have shown a complex equilibrium involving multiple species, including separated ion pairs like [{Li(THF)₄}⁺{Al(TMP)(iBu)₃}⁻]. rsc.org This complexity contrasts with the simpler, though still aggregate-prone, solution behavior of LiTMP. The aluminate effectively acts as a "metal exchange" reagent, converting a transient organolithium species into a more stable organoaluminum compound. nih.govrsc.org
Table 1: Comparison of LiTMP and iBu₃Al(TMP)Li in Metallation Reactions
| Feature | Lithium TMP (LiTMP) | iBu₃Al(TMP)Li |
|---|---|---|
| Primary Role | Direct deprotonation (lithiation) | Deprotonation followed by transmetallation (alumination) |
| Mechanism | Direct C-H bond cleavage by the base | Often a LiTMP-mediated lithiation followed by trapping with the aluminum component |
| Reactivity | High basicity, but can be limited by aggregation and solubility | Enhanced reactivity and yield due to in situ trapping, driving the equilibrium |
| Product | Organolithium intermediate | Organoaluminum intermediate |
| Selectivity | Governed by kinetic vs. thermodynamic acidity and sterics | Can offer different or improved regioselectivity due to the trapping step |
Contrasts with Alkali Metal Zincates and Magnesiates in Metalation Chemistry
Mixed-metal bases involving zinc (zincates) and magnesium (magnesiates) are also effective reagents for directed ortho-metallation (DoM) and other C-H activation processes. nih.govnih.govstrath.ac.uk Like the aluminate, these "ate" complexes exhibit enhanced reactivity compared to their monometallic counterparts.
Alkali Metal Zincates: Lithium and sodium zincates, such as LiZn(TMP)R₂, have been successfully employed in DoM chemistry. nih.gov DFT calculations and experimental studies suggest that these reagents can exhibit dual basicity, with either the amido or the alkyl group acting as the proton abstractor, depending on the specific substrate and reaction conditions. nih.gov The reaction proceeds through the formation of a stable, often structurally characterizable, zincated aromatic intermediate. strath.ac.uk A key difference from the aluminate system is the nature of the resulting organometallic species. Organozinc compounds are generally less reactive and more functional-group-tolerant than organoaluminum compounds, which can be an advantage in subsequent synthetic steps.
Alkali Metal Magnesiates: Mixed alkyl/alkoxide alkali-metal magnesiates have been studied for their efficacy in Mg-Br exchange reactions. nih.gov Research has shown a pronounced alkali-metal effect, with potassium magnesiates proving to be more potent than their lithium or sodium analogs. nih.gov The stability of the resulting bimetallic intermediates is highly dependent on the nature of both the alkali metal and the ligands involved. nih.gov Unlike the aluminate which typically performs a deprotonative metallation, these magnesiates are often used for halogen-metal exchange, a different functionalization pathway. The stability of related alkali metal hydrido-magnesiate complexes also shows a clear trend, increasing with the size of the alkali metal cation. chemrxiv.org
Influence of Metal Identity (Li vs. Na vs. K) on Aluminate Performance
The identity of the alkali metal cation (M⁺) in a mixed-metal aluminate, [MAlR₄]⁻, can significantly influence the reagent's structure, aggregation state, and reactivity. researchgate.netnih.gov While the specific compound of focus is a lithium aluminate, broader studies on related systems provide critical insights into these effects.
Theoretical calculations on dimeric potassium alumanyl systems have indicated that the stability of the dimer, and thus its reactivity, is dependent on the alkali metal, with a trend of K > Rb > Cs being observed. nih.gov In mixed alkyl/alkoxide alkali-metal magnesiates, a clear reactivity trend of K > Na > Li was established for Mg-Br exchange reactions, highlighting that the larger, "softer" potassium cation can facilitate a more efficient reaction. nih.gov A similar trend is observed in the thermal stability of hydrido-magnesiates, which increases down the group. chemrxiv.org This suggests that substituting lithium in iBu₃Al(TMP)Li with sodium or potassium could potentially modulate its performance, possibly leading to increased reactivity or altered selectivity, although specific studies on this direct comparison are limited.
Table 2: Trends Associated with Alkali Metal Identity in Mixed-Metal Bases
| Property | Lithium (Li) | Sodium (Na) | Potassium (K) |
|---|---|---|---|
| Ionic Radius (pm) | 76 | 102 | 138 |
| Charge Density | Highest | Intermediate | Lowest |
| Coordinating Ability | Strongest | Intermediate | Weakest |
| Observed Reactivity Trend in Magnesiates | Least Reactive | Intermediate | Most Reactive |
| Observed Stability Trend in Hydrido-Magnesiates | Least Stable | Intermediate | Most Stable |
Comparative Lewis Acidity and Basicity Profiles
The reactivity of iBu₃Al(TMP)Li is governed by a balance of Lewis acidity and Brønsted/Lewis basicity.
Basicity: The primary Brønsted basicity resides in the TMP anion, which is responsible for the initial proton abstraction. rsc.org
Computational Chemistry Approaches to Ibu3al Tmp Li Reactivity
Density Functional Theory (DFT) for Structure and Reaction Mechanisms
Theoretical investigations have been crucial in defining the structure and function of Ibu3al(tmp)li. A combined approach using multinuclear NMR spectroscopy, X-ray crystallography, and DFT calculations has shown that this aluminum ate base exists as a Li/Al bimetallic complex. researchgate.netacs.orgnih.gov In this structure, the nitrogen atom of the 2,2,6,6-tetramethylpiperidide (TMP) group and the alpha-carbon of an isobutyl (i-Bu) ligand act as bridges between the lithium and aluminum centers. researchgate.netacs.orgnih.gov
DFT calculations have also been pivotal in mapping out the mechanism for the directed ortho-alumination of functionalized aromatic compounds. researchgate.netacs.orgnih.gov The computationally-supported mechanism involves the straightforward formation of an initial adduct between the this compound base and the aromatic substrate. This is followed by a deprotonation step to yield the functionalized aromatic aluminum compound. researchgate.netacs.orgnih.gov Spectroscopic and theoretical studies suggest that the deprotonation is carried out by the TMP ligand rather than the isobutyl ligand. researchgate.netacs.orgnih.gov Further DFT-aided studies have explored the nuanced reactivity of such TMP-aluminate bases, suggesting that for certain substrates like anisole (B1667542), the reaction mechanism may not involve direct deprotonation by the aluminate complex itself. Instead, the process appears to be a lithiation mediated by lithium tetramethylpiperidide (LiTMP), followed by an immediate trapping of the resulting carbanion by the alkylaluminum species. researchgate.net
Modeling of Electronic Structure and Reaction Energetics
Modeling of the electronic structure of this compound has clarified the distinct roles of its metallic components. The lithium cation is identified exclusively as a recognition site for coordination with electronegative functional groups on the substrate or with solvent molecules. researchgate.netacs.orgnih.gov This coordination is a key initial step in the reaction sequence.
The energetics of the ortho-alumination reaction have been rationalized through DFT calculations. The reaction proceeds through a "facile formation" of the initial adduct, indicating a low energetic barrier for this primary association between the reactant and the substrate. researchgate.netacs.orgnih.gov The subsequent deprotonation step is characterized by a "less strained transition state structure," which helps to explain the high efficiency of the reaction. researchgate.netacs.orgnih.gov The table below summarizes the conceptual energetic pathway derived from these computational models.
| Reaction Step | Computational Finding | Implication |
| 1. Adduct Formation | Facile formation of an initial adduct between this compound and the substrate. researchgate.netacs.orgnih.gov | Low activation energy for the initial binding step. |
| 2. Deprotonation | Proceeds via a less strained transition state. researchgate.netacs.orgnih.gov | The key C-H bond activation step is energetically favorable. |
| 3. Product Formation | Generation of a stable functionalized aromatic aluminum compound. researchgate.netacs.orgnih.gov | The overall reaction is thermodynamically driven towards the product. |
Prediction of Reactivity and Selectivity in Novel Transformations
A significant achievement of the computational studies on this compound is the rationalization of its remarkable regioselectivity in ortho-alumination reactions. DFT calculations have explained this selectivity through a "coordinative approximation effect." researchgate.netacs.orgnih.gov This effect describes how the interaction between the functional groups on the aromatic substrate and the lithium counter-ion of the base steers the deprotonation to the ortho position. This coordination not only facilitates the stable formation of the initial complex but also helps to create the sterically and electronically favorable, less-strained transition state for the C-H activation at the adjacent position. researchgate.netacs.orgnih.gov
This predictive model, rooted in DFT calculations, allows chemists to anticipate the outcome of reactions with new substrates. By evaluating the potential for coordination between a substrate's functional group and the lithium center of this compound, the likelihood of a selective ortho-alumination can be assessed. This understanding has proven effective for a variety of substrates, including those with electrophilic functional groups like cyano, amide, and halogen moieties. nih.gov The insights gained from these computational models thus guide the application of this compound in the synthesis of complex 1,2- or 1,2,3-multisubstituted aromatic compounds. researchgate.netacs.org
Future Perspectives and Emerging Research Avenues for Tmp Aluminates
Expansion to Novel Substrate Classes and Reaction Types
Ibu3al(tmp)li has proven effective in the directed ortho-alumination of functionalized aromatic compounds and the regioselective deprotonation of allylic C-H bonds in ethers and carbamates researchgate.netnih.govrsc.orgresearchgate.nettcichemicals.comnih.gov. Future research could expand this scope to more challenging substrate classes. This includes exploring its efficacy with:
Heterocyclic Systems: While some studies have touched upon heteroaromatic derivatives researchgate.nettcichemicals.com, a systematic investigation into the deprotonation and alumination of a broader range of electron-rich and electron-deficient heterocycles could reveal new synthetic pathways. The inherent directing effects of heteroatoms might offer unique regiochemical outcomes.
Aliphatic C-H Functionalization: Beyond allylic systems, the potential for selective C-H activation in saturated or less activated aliphatic positions remains an area for exploration. Understanding how the steric and electronic properties of the TMP ligand and the aluminum center can be modulated to achieve site-selective deprotonation in complex aliphatic frameworks is a key future direction.
Stereoselective Transformations: Developing chiral variants of TMP-aluminates or employing chiral auxiliaries in conjunction with this compound could lead to enantioselective deprotonation and subsequent functionalization, a critical aspect for the synthesis of chiral pharmaceuticals and fine chemicals.
New Reaction Manifolds: Beyond direct alumination and electrophilic trapping, future work could investigate the use of TMP-aluminates in novel catalytic cycles or as stoichiometric reagents in less explored reaction types, such as C-H borylation, silylation, or direct C-H functionalization with electrophiles other than halogens or CO₂.
Design of Next-Generation Aluminum Ate Bases with Tuned Reactivity
The remarkable selectivity and reactivity of this compound stem from its unique structural features, including the bulky TMP ligand, the isobutyl groups on aluminum, and the lithium counterion researchgate.netnih.govresearchgate.netacs.org. Future efforts in designing next-generation aluminum ate bases will likely focus on fine-tuning these components to achieve enhanced performance:
Ligand Modification: Varying the sterics and electronics of the amide ligand (e.g., replacing TMP with other hindered amines or cyclic diamides) could alter the basicity, nucleophilicity, and aggregation state of the aluminate, thereby tuning its reactivity and selectivity.
Alkyl Group Variation: Substituting the isobutyl groups on aluminum with different alkyl or aryl moieties could influence the Lewis acidity of the aluminum center and the steric environment around it, potentially impacting substrate binding and deprotonation efficiency.
Counterion Engineering: While lithium is common, exploring other alkali metal cations (Na⁺, K⁺) or even alkaline earth metals could lead to different aggregation behaviors and reactivity profiles, as observed in related bimetallic systems researchgate.netnih.gov.
Solvation and Aggregation Control: Understanding how solvent molecules (like THF or TMEDA) interact with and stabilize these ate complexes is crucial researchgate.netnih.govresearchgate.netacs.org. Designing reagents that are stable and reactive in a wider range of solvents, or that can be precisely controlled in their aggregation state, is a promising avenue.
Potential in Catalyst Design and Sustainable Chemical Processes
The development of efficient and sustainable chemical processes is a major global imperative. TMP-aluminates, including this compound, are well-positioned to contribute to this goal:
Catalytic C-H Functionalization: The ability of this compound to perform directed C-H activation suggests its potential as a pre-catalyst or a stoichiometric activator in catalytic C-H functionalization reactions. By integrating the alumination step into a catalytic cycle, the amount of aluminum reagent required could be significantly reduced.
CO₂ Utilization: The successful use of TMP-aluminates in the carboxylation of allyl aryl ethers using CO₂ as a C1 building block highlights their potential in carbon capture and utilization strategies rsc.orgmdpi.com. Future research could focus on developing catalytic systems where TMP-aluminates facilitate the direct carboxylation of a wider array of organic substrates, contributing to the synthesis of valuable carboxylic acid derivatives from a greenhouse gas.
Earth-Abundant Metal Catalysis: Aluminum is an earth-abundant and relatively non-toxic metal, making it an attractive alternative to precious or rare transition metals in catalysis d-nb.infoacs.orgrsc.orgalliedacademies.orgevonik.com. Designing catalytic systems based on TMP-aluminates could lead to more cost-effective and environmentally friendly processes for various transformations.
Atom Economy and Waste Reduction: By enabling highly selective C-H functionalization, TMP-aluminates can improve atom economy and reduce waste generation compared to traditional methods that might involve pre-functionalization or stoichiometric activating groups.
Bridging Fundamental Understanding and Synthetic Utility
A deeper understanding of the fundamental mechanistic pathways and structural dynamics of TMP-aluminates will be critical for unlocking their full synthetic potential.
Mechanistic Elucidation: Continued studies employing advanced spectroscopic techniques (NMR, X-ray crystallography) and computational methods (DFT) are essential for precisely mapping the reaction mechanisms, including the role of the Li⁺ counterion in substrate recognition and the precise site of deprotonation researchgate.netnih.govresearchgate.netresearchgate.netacs.orgnih.gov. This knowledge will enable more rational design of reagents and reaction conditions.
Structure-Reactivity Correlations: Establishing clear correlations between the structural features of TMP-aluminates (ligand type, alkyl groups, aggregation state) and their observed reactivity (selectivity, rate, functional group tolerance) will guide the development of tailored reagents for specific synthetic challenges.
In Situ Monitoring and Control: Developing methods for in situ monitoring of these reactive species during transformations could provide invaluable insights into reaction pathways and allow for better control over selectivity and yield. This could involve advanced in situ NMR or IR spectroscopy.
Expanding the Synthetic Toolbox: By bridging fundamental insights with practical synthetic applications, researchers can expand the toolbox of organoaluminum reagents, providing chemists with more powerful and selective methods for constructing complex organic molecules.
Data Table: Functional Group Tolerance in Deprotonative Alumination with this compound
The ability of this compound to tolerate a range of functional groups during deprotonative alumination reactions is a key aspect of its synthetic utility. The following table summarizes some of the functional groups reported to be compatible with these conditions, based on studies involving this compound and related TMP-aluminates.
| Functional Group | Tolerance Observed | Example Substrate/Reaction Type | Reference(s) |
| Halogens (F, Cl, Br, I) | Tolerated | ortho-Iodination of anisole (B1667542), functionalized aromatics | rsc.orgresearchgate.nettcichemicals.comnih.gov |
| Trifluoromethyl (CF₃) | Tolerated | Functionalized aromatics | rsc.org |
| Amino (–NH₂) | Tolerated | Functionalized aromatics | rsc.org |
| Methylthio (–SCH₃) | Tolerated | Functionalized aromatics | rsc.org |
| Silyloxy (–OSiR₃) | Tolerated | Functionalized aromatics | rsc.org |
| Ether (–OR) | Tolerated | Allyl aryl ethers, anisole derivatives | researchgate.netrsc.orgtcichemicals.comnih.gov |
| Amide (–CONR₂) | Tolerated | Benzamides, functionalized aromatics | researchgate.nettcichemicals.com |
| Cyano (–CN) | Tolerated | Functionalized aromatics | researchgate.nettcichemicals.com |
| Heteroaromatic Rings | Tolerated | Thiophenes, pyridines, quinolines, isoquinolines | researchgate.nettcichemicals.com |
Table of Compound Names:
| Common Name/Abbreviation | Full Chemical Name / Description |
| This compound | Lithium;tris(2-methylpropyl)-(2,2,6,6-tetramethylpiperidin-1-yl)alumanuide |
| i-Bu₃Al(TMP)Li | Triisobutyl(tetramethylpiperidino)aluminate (Lithium salt) |
| TMP | 2,2,6,6-Tetramethylpiperidide (anion) |
| LiTMP | Lithium 2,2,6,6-tetramethylpiperidide |
| i-Bu | Isobutyl group |
| Al | Aluminum |
| Li | Lithium |
| THF | Tetrahydrofuran (B95107) |
| TMEDA | N,N,N′,N′-Tetramethylethylenediamine |
Q & A
Q. What experimental design principles are critical for synthesizing Ibu3al(tmp)li with high reproducibility?
Q. How should researchers select characterization techniques to validate this compound’s structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C shifts and coupling constants.
- XRD : Resolve crystallographic data to verify stereochemistry.
- HPLC-MS : Assess purity and detect trace byproducts.
Cross-validate results with computational simulations (e.g., DFT for NMR chemical shift prediction) to address instrumental limitations .
Q. What literature review strategies ensure comprehensive coverage of this compound’s existing research?
- Methodological Answer : Use academic databases (e.g., SciFinder, PubMed) with Boolean operators:
- Query:
(this compound OR [CAS ID]) AND (synthesis OR mechanism) NOT patent. - Filter by citation count (>20) and publication date (last 10 years).
Track conflicting data (e.g., thermodynamic properties) using tools like Zotero to organize sources and highlight discrepancies .
Advanced Research Questions
Q. How can contradictory data on this compound’s catalytic activity be resolved across studies?
- Methodological Answer : Conduct a meta-analysis to identify methodological outliers:
Compare reaction conditions (solvent, temperature) from conflicting studies.
Replicate experiments under standardized protocols.
Apply statistical tests (e.g., ANOVA) to determine if variability stems from experimental error or intrinsic compound behavior.
Use contradiction as a hypothesis-generating tool—e.g., explore polymorphic forms or solvent-coordination effects .
Q. What integrated approaches are recommended for studying this compound’s role in multi-step reaction cascades?
- Methodological Answer : Employ a hybrid experimental-computational workflow:
- Kinetic Profiling : Use stopped-flow spectroscopy to track intermediate formation.
- DFT Modeling : Predict transition states and activation barriers.
- Isotopic Labeling : Trace mechanistic pathways (e.g., <sup>18</sup>O labeling for oxygen-transfer steps).
Validate models by comparing simulated vs. experimental rate constants .
Q. How can researchers ensure reproducibility when scaling this compound synthesis for industrial-grade applications?
- Methodological Answer : Adopt Quality by Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): Purity ≥98%, particle size <50 µm.
- Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line Raman spectroscopy).
Document deviations rigorously and apply failure mode analysis (FMEA) to preempt scalability issues .
Data Contradiction and Ethical Considerations
- Ethical Note : Disclose all methodological limitations (e.g., solvent purity grades, instrument calibration dates) to avoid misinterpretation of data .
- Conflict Resolution Workflow :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
